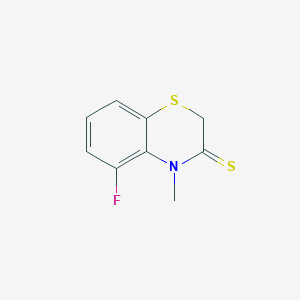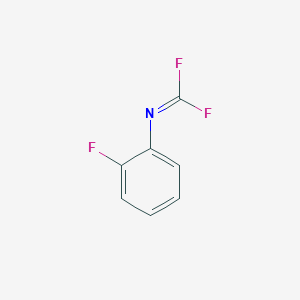![molecular formula C14H15FN2O2 B13406404 2-Fluoroethyl 1-[(1r)-1-phenylethyl]-1h-imidazole-5-carboxylate CAS No. 960403-07-0](/img/structure/B13406404.png)
2-Fluoroethyl 1-[(1r)-1-phenylethyl]-1h-imidazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoroethyl 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylate is a research chemical compound known for its utility in the preparation of etomidate derivatives, which are inhibitors of adrenal steroid 11β-hydroxylations . This compound is part of the imidazole family, which is a significant class of heterocyclic compounds widely used in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoroethyl 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylate involves multiple steps, typically starting with the preparation of the imidazole ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the cyclization of amido-nitriles can be employed to form disubstituted imidazoles under mild conditions .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoroethyl 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Applications De Recherche Scientifique
2-Fluoroethyl 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylate has several scientific research applications:
Biology: The compound’s derivatives are used to investigate biological pathways involving adrenal steroids.
Industry: The compound can be used in the production of specialized chemicals for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-Fluoroethyl 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylate involves its role as an inhibitor of adrenal steroid 11β-hydroxylations . This inhibition occurs through the interaction of the compound with the enzyme responsible for this hydroxylation process, thereby blocking the production of certain adrenal steroids.
Comparaison Avec Des Composés Similaires
Similar Compounds
Etomidate: A well-known anesthetic agent that also inhibits adrenal steroid 11β-hydroxylations.
Metomidate: Another compound used for imaging adrenal glands and studying adrenal steroid pathways.
Uniqueness
2-Fluoroethyl 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylate is unique due to its specific structure, which allows it to be used in the synthesis of etomidate derivatives. Its fluorine atom provides distinct chemical properties that can be advantageous in various applications.
Propriétés
Numéro CAS |
960403-07-0 |
|---|---|
Formule moléculaire |
C14H15FN2O2 |
Poids moléculaire |
262.28 g/mol |
Nom IUPAC |
2-fluoroethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C14H15FN2O2/c1-11(12-5-3-2-4-6-12)17-10-16-9-13(17)14(18)19-8-7-15/h2-6,9-11H,7-8H2,1H3/t11-/m1/s1 |
Clé InChI |
JYDPBIIFPAOXMK-LLVKDONJSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)N2C=NC=C2C(=O)OCCF |
SMILES canonique |
CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


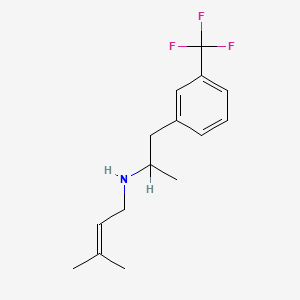
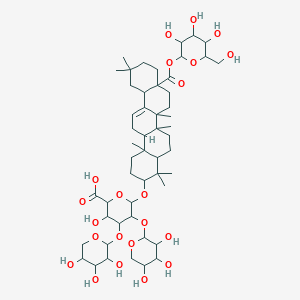
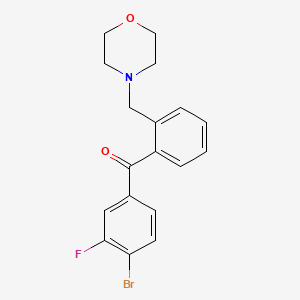
![(2E)-2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid](/img/structure/B13406349.png)
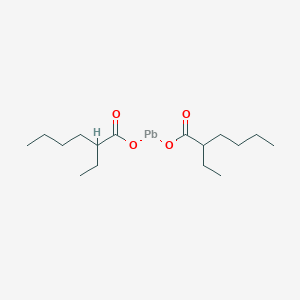

![(2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride](/img/structure/B13406363.png)

